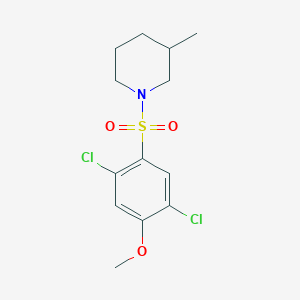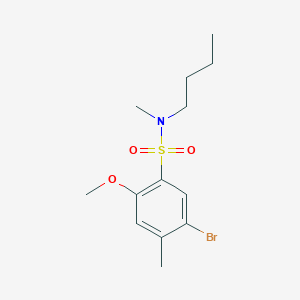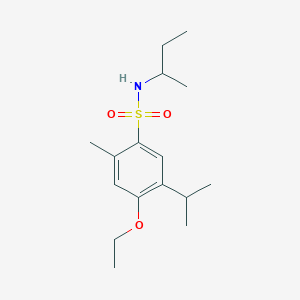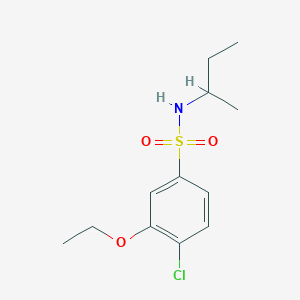
1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine
Descripción general
Descripción
1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine is a useful research compound. Its molecular formula is C13H17Cl2NO3S and its molecular weight is 338.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine and its derivatives have been explored for their antibacterial and antifungal properties. Research indicates that these compounds exhibit valuable results in antibacterial evaluation, demonstrating effectiveness against certain bacterial strains (Aziz‐ur‐Rehman et al., 2017). Similarly, certain derivatives have shown promising antifungal activity against strains like A. flavus (S. T. Harini et al., 2014).
Anticancer Potential
Studies have identified the potential use of these compounds in cancer treatment. Specific derivatives have demonstrated strong in vitro anticancer activities with moderate-to-high selectivity. They have been found to induce apoptotic cell death and cell cycle arrest in certain cancer cell lines, with little to no effect on non-cancerous cell lines (Jovana M. Muškinja et al., 2019). Another study focused on a derivative's role in inhibiting lung adenocarcinoma progression, highlighting its potential as a novel anticancer therapy (Qiushi Wang et al., 2020).
Neurological Research
In the context of neurological research, derivatives of this compound have been studied as potential treatments for cognitive impairment. They have shown activity in animal models of cognition, suggesting their utility in addressing cognitive disorders (R. Nirogi et al., 2012).
Other Applications
The compound and its derivatives have been investigated for various other applications, including their role in synthesis processes, such as in the preparation of serotonin homologues and in the synthesis of cyclic acetylcholine analogues. These studies contribute to the understanding of their chemical properties and potential uses in various scientific domains (M. Herslöf & Arnold R. Martin, 1987); (G. Lambrecht, 1976).
Propiedades
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-9-4-3-5-16(8-9)20(17,18)13-7-10(14)12(19-2)6-11(13)15/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLGMUCLDQNFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B345006.png)
amine](/img/structure/B345008.png)
![1-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole](/img/structure/B345013.png)


![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345019.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylpropyl)amine](/img/structure/B345025.png)
amine](/img/structure/B345027.png)
![{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine](/img/structure/B345028.png)
amine](/img/structure/B345029.png)

amine](/img/structure/B345038.png)

amine](/img/structure/B345047.png)
